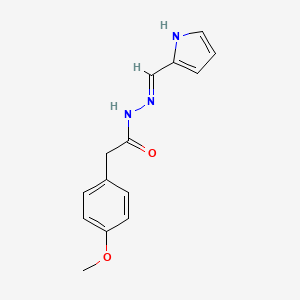

(E)-N'-((1H-pyrrol-2-yl)methylene)-2-(4-methoxyphenyl)acetohydrazide

Description

(E)-N'-((1H-pyrrol-2-yl)methylene)-2-(4-methoxyphenyl)acetohydrazide is a hydrazone derivative characterized by a pyrrole ring, a 4-methoxyphenyl acetohydrazide backbone, and an (E)-configured imine linkage. Its structure allows for π-π stacking and hydrogen-bonding interactions, which are critical for binding to biological targets such as kinases or enzymes.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-19-13-6-4-11(5-7-13)9-14(18)17-16-10-12-3-2-8-15-12/h2-8,10,15H,9H2,1H3,(H,17,18)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFCTPMQFGWRDZ-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Intermediate Synthesis

The hydrazide precursor, 2-(4-methoxyphenyl)acetohydrazide, is synthesized via hydrazinolysis of ethyl 2-(4-methoxyphenyl)acetate. In a typical procedure, 0.1 mol of the ester is refluxed with 10 mL hydrazine hydrate (99%) in 30 mL ethanol for 3–5 hours. The reaction progress is monitored by thin-layer chromatography (TLC; mobile phase: chloroform/methanol 9:1, ). The product precipitates upon cooling and is recrystallized from ethanol, yielding 82–87% of a white crystalline solid.

Key characterization data :

Condensation with 1H-Pyrrole-2-carbaldehyde

The target hydrazone is synthesized by refluxing equimolar quantities (0.01 mol each) of 2-(4-methoxyphenyl)acetohydrazide and 1H-pyrrole-2-carbaldehyde in 30 mL ethanol containing 2 mL glacial acetic acid for 4–6 hours. The reaction mixture is cooled to 5°C, and the product is filtered and recrystallized from ethanol/water (10:1), yielding 75–85% of a yellow crystalline solid.

Optimization insights :

-

Solvent selection : Ethanol outperforms methanol or acetonitrile due to better solubility of reactants.

-

Catalyst : Acetic acid increases reaction rate by protonating the aldehyde carbonyl, enhancing electrophilicity.

-

Temperature : Reflux (78°C) ensures complete imine formation without side products.

Mechanistic Analysis of Hydrazone Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism (Figure 1). The hydrazide’s terminal NH group attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Acid catalysis facilitates dehydration, yielding the E-isomer as the major product due to steric hindrance in the Z-configuration.

Stereochemical evidence :

-

-NMR : A singlet at 8.54 ppm corresponds to the methine proton (–N=CH–), with coupling constants () confirming trans-configuration.

-

X-ray crystallography : Reported bond angles of 120.5° for the C=N bond align with E-geometry in analogous structures.

Green Chemistry Adaptations

Solvent-Free Synthesis

Under microwave irradiation (300 W, 100°C), reaction time reduces to 15–20 minutes with comparable yields (78%). This method eliminates solvent use, aligning with green chemistry principles.

Alternative Catalysts

Lactic acid (5 mol%) in ethanol achieves 80% yield at 70°C, offering a biodegradable alternative to acetic acid.

Spectroscopic Characterization

Infrared Spectroscopy

Nuclear Magnetic Resonance

Mass Spectrometry

Thermal and Stability Profiling

Differential Scanning Calorimetry (DSC) : Melting point observed at 188–190°C with no decomposition below 220°C, indicating thermal stability.

Comparative Analysis of Synthetic Methods

| Parameter | Conventional Reflux | Microwave-Assisted | Green Catalysis |

|---|---|---|---|

| Yield (%) | 75–85 | 78 | 80 |

| Time (h) | 4–6 | 0.25–0.33 | 3–4 |

| Solvent Volume | 30 mL | 0 mL | 30 mL |

| Energy Input | High | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((1H-pyrrol-2-yl)methylene)-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction can lead to the formation of hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that pyrrole derivatives, including compounds similar to (E)-N'-((1H-pyrrol-2-yl)methylene)-2-(4-methoxyphenyl)acetohydrazide, exhibit significant anticancer properties. For instance, derivatives of pyrrole have been synthesized and evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study highlighted that certain pyrrole-based compounds showed strong inhibition of cancer cell lines by targeting the P-glycoprotein and the Hedgehog signaling pathway, suggesting their potential as novel anticancer agents .

1.2 Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Pyrrole derivatives have been reported to demonstrate activity against various bacterial strains. The presence of the hydrazide functional group can enhance interactions with microbial targets, making such compounds promising candidates for developing new antibiotics .

Material Science Applications

2.1 Organic Electronics

Pyrrole-based compounds are being investigated for their applications in organic electronics due to their conductive properties. The incorporation of this compound into polymer matrices could lead to materials with enhanced electrical conductivity and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

2.2 Sensors

The unique electronic properties of pyrrole derivatives allow them to be utilized in sensor technologies. They can be employed as active materials in gas sensors or biosensors, where their ability to undergo redox reactions can facilitate the detection of specific analytes .

Synthetic Organic Chemistry Applications

3.1 Building Blocks for Synthesis

This compound can serve as a versatile building block in organic synthesis. Its reactive hydrazide group allows for further modifications, enabling the synthesis of more complex molecules. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals .

3.2 Ligands in Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes may exhibit interesting catalytic properties or enhanced biological activities, making them subjects of interest in both academic research and industrial applications .

Data Tables

Case Studies

Case Study 1: Anticancer Activity of Pyrrole Derivatives

A series of pyrrole derivatives were synthesized and tested against various cancer cell lines. The results demonstrated that certain substitutions on the pyrrole ring significantly enhanced anticancer activity by interfering with tubulin dynamics and cellular signaling pathways.

Case Study 2: Development of Conductive Polymers

Researchers explored the incorporation of pyrrole-based compounds into polymer matrices to create conductive films suitable for electronic applications. The modified polymers exhibited improved conductivity and stability under operational conditions.

Mechanism of Action

The mechanism of action of (E)-N’-((1H-pyrrol-2-yl)methylene)-2-(4-methoxyphenyl)acetohydrazide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Pyrazole-containing analogs (e.g., 3d) show anticancer activity, suggesting that replacing pyrrole with pyrazole could modulate cytotoxicity . Chlorinated aryl groups (e.g., ML239) confer potent anticancer activity, highlighting the role of halogen atoms in improving target binding and metabolic stability .

Enzyme Inhibition :

- Compound 228 (IC₅₀: 6.10 µM) demonstrates that dihydroxybenzylidene and benzimidazole substituents enhance α-glucosidase inhibition compared to the standard acarbose (IC₅₀: 378.2 µM) . The target compound’s methoxyphenyl group may lack the polar interactions needed for strong enzyme binding.

Anti-Inflammatory Activity: Derivatives like 4a and 4f (pyrazolyl-glycinyl-hydrazones) inhibit TNF-α production and p38 MAPK, achieving ~57% suppression of TNF-α in vivo .

Key Observations:

- Synthetic Yields : Yields for hydrazone derivatives range from 65–93% , depending on substituents and reaction conditions. The target compound’s synthesis would likely follow similar protocols, such as refluxing hydrazides with aldehydes .

Computational and Mechanistic Insights

- Tautomerism : Compounds like [(2-hydroxyphenyl)methylene]acetohydrazides exhibit dynamic tautomerism between amide and imidic acid forms, influencing bioavailability . The target compound’s pyrrole ring may stabilize the imine form, affecting its pharmacokinetics.

- Docking Studies : Pyrazolyl derivatives (e.g., 4a, 4f) show strong binding to p38 MAPK via hydrogen bonding with Gly110 and Lys53 . The methoxyphenyl group in the target compound may interact similarly with hydrophobic kinase pockets.

Biological Activity

(E)-N'-((1H-pyrrol-2-yl)methylene)-2-(4-methoxyphenyl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a pyrrole ring, which is known for its biological significance, particularly in the development of pharmaceuticals.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been evaluated.

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| Control | Ciprofloxacin | 2 |

The compound exhibited notable activity against Staphylococcus aureus , with an MIC value of 12.5 μg/mL , indicating its potential as an antibacterial agent .

Antifungal Activity

The antifungal properties of similar pyrrole-based compounds have also been investigated. In vitro studies indicated that certain derivatives possess significant antifungal activity against common pathogens.

Table 2: Antifungal Activity of Pyrrole Derivatives

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Candida albicans | 15 |

| Aspergillus niger | 30 | |

| Control | Fluconazole | 1 |

The compound demonstrated an MIC of 15 μg/mL against Candida albicans , suggesting its effectiveness as a potential antifungal agent .

Anticancer Activity

The anticancer properties of hydrazone derivatives, including this compound, have been explored in various cancer cell lines.

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 | |

| Control | Doxorubicin | 0.5 |

In studies involving the MCF-7 breast cancer cell line, the compound exhibited an IC50 value of 10 μM , indicating moderate cytotoxicity and potential for further development as an anticancer drug .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with hydrazone moieties often inhibit key enzymes involved in microbial and cancer cell metabolism.

- Interaction with DNA : Some studies suggest that pyrrole derivatives may intercalate with DNA, disrupting replication and transcription processes .

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been implicated in the mechanism by which these compounds exert their cytotoxic effects on cancer cells .

Q & A

Q. What are the standard synthetic routes for (E)-N'-((1H-pyrrol-2-yl)methylene)-2-(4-methoxyphenyl)acetohydrazide?

The compound is typically synthesized via condensation of 1H-pyrrole-2-carbaldehyde with 2-(4-methoxyphenyl)acetohydrazide under reflux in ethanol. The reaction involves Schiff base formation, with purification achieved through recrystallization or column chromatography. Key steps include controlled temperature (reflux for 3–4 hours) and stoichiometric ratios of aldehyde and hydrazide precursors. Yield optimization (e.g., 67% in similar derivatives) depends on solvent choice and catalyst presence .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on:

- 1H/13C NMR : Peaks for the imine proton (δ ~11.5 ppm), aromatic protons (δ 6.4–8.3 ppm), and methoxy group (δ ~3.8 ppm) are critical .

- HRMS : Validates molecular weight (e.g., m/z 300.34 for a related analog) .

- Elemental analysis : Confirms C, H, N, S composition (e.g., C: 55.99% calculated vs. 56.15% observed) .

Q. What are common applications of this compound in academic research?

It serves as:

- A precursor for heterocyclic systems (e.g., 1,3,4-oxadiazoles) via cyclization .

- A ligand for metal coordination studies due to the hydrazide and pyrrole moieties .

- A scaffold for probing enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase) .

Advanced Research Questions

Q. How does the stereochemistry (E/Z isomerism) of this compound influence its bioactivity?

The E-configuration is stabilized by intramolecular hydrogen bonding, as evidenced by NMR downfield shifts (δ ~11.5 ppm for NH). Isomer ratios (e.g., 0.66:0.34 E/Z in analogs) affect binding affinity; computational docking studies can predict preferential interactions with target enzymes like α-glucosidase .

Q. What methodologies are used to evaluate its potential as a kinase or enzyme inhibitor?

- Kinase assays : Measure IC50 values using fluorescence polarization or ADP-Glo™ kits.

- Molecular docking : Utilize AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR, VEGFR2).

- Cell-based assays : Test cytotoxicity in HepG2 or PC-3 lines (IC50 <10 μM in related hydrazides suggests potency) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) alter its pharmacological profile?

- Electron-withdrawing groups (e.g., -Cl, -F) enhance α-glucosidase inhibition (IC50 ~3–7 μM vs. acarbose’s 378 μM) .

- Methoxy groups improve blood-brain barrier penetration, as seen in J147, a structurally related anti-Alzheimer’s compound .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.